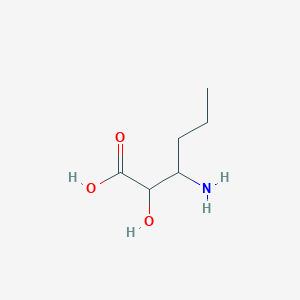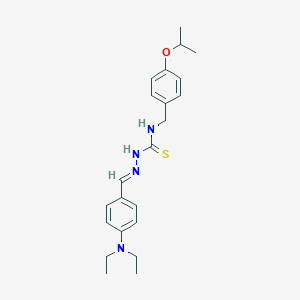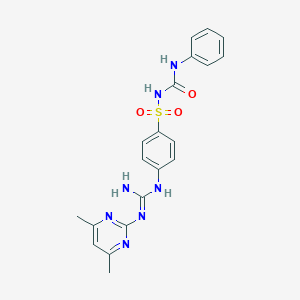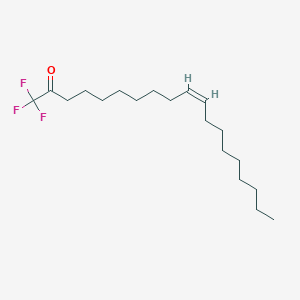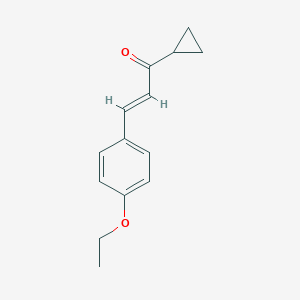
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as cyclopropyl chalcone, is a chemical compound with potential applications in scientific research. Chalcones are a class of compounds found in many plants, and have been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Cyclopropyl chalcone is of particular interest due to its unique chemical structure, which may confer additional biological activity.
Mecanismo De Acción
The exact mechanism of action of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses. Additionally, this compound chalcone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Cyclopropyl chalcone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, this compound chalcone has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl chalcone has several advantages and limitations for use in lab experiments. One advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound for use in experiments. Additionally, the unique chemical structure of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may confer additional biological activity, making it a potentially useful tool for investigating various biological pathways. However, one limitation of this compound chalcone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into the compound's mechanism of action may help to elucidate its biological activity and identify potential targets for drug development. Finally, the synthesis of novel derivatives of this compound chalcone may lead to the development of compounds with even greater biological activity and specificity.
Métodos De Síntesis
Cyclopropyl chalcone can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde and a ketone in the presence of a base catalyst, resulting in the formation of a beta-hydroxy ketone intermediate. This intermediate can then be dehydrated to form the chalcone product. Other methods of synthesis include the use of metal catalysts and microwave irradiation.
Aplicaciones Científicas De Investigación
Cyclopropyl chalcone has been studied for its potential biological activity in a number of areas. For example, it has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been investigated for its anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
161152-27-8 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+ |
Clave InChI |
WIVIFWGLJWNJOC-BJMVGYQFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2CC2 |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
Sinónimos |
2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



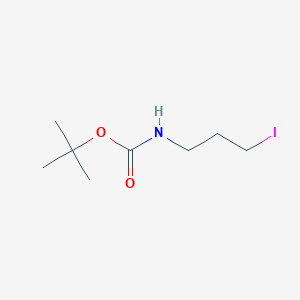





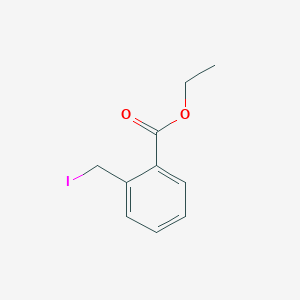
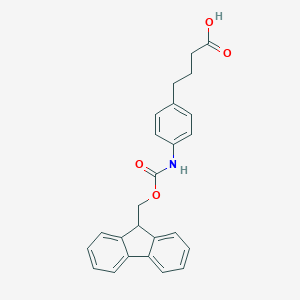
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
